molecular formula C6H14O3 B046298 Trimethylolpropane CAS No. 77-99-6

Trimethylolpropane

Cat. No. B046298
CAS RN: 77-99-6
M. Wt: 134.17 g/mol
InChI Key: ZJCCRDAZUWHFQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

TMP is synthesized from n-butyraldehyde, formaldehyde, and sodium hydroxide through aldol condensation and Cannizzaro reactions. The conversion rate of TMP can reach ≥92%, with the total yield being ≥75% after processes like solvent extraction, desalination, high vacuum distillation, and recrystallization (Zhang Xiao-qian, 2009). Another method discussed is the synthesis of TMP from n-butanal and formaldehyde using either NaOH or N(C_2H_5)_3 as catalysts, highlighting the technological progress in TMP synthesis and its market prospects (Liu Wen-yan, 2003).

Molecular Structure Analysis

The molecular structure of TMP allows for its functionality in the synthesis of various esters, including trimethylolpropane trioleate (TMPTO), by esterification of oleic acid without solvent and using solid acid catalysts. This process is characterized by TMPTO's excellent viscosity-temperature property, low-temperature fluidity, and compatibility with conventional additives (Yanxia Wu, Weimin Li, Xiaobo Wang, 2015).

Chemical Reactions and Properties

TMP esters synthesized from fatty acid methyl esters (FAMEs) and TMP produce fluids suitable as lubricant base oils, exhibiting good stability and low-temperature performances. This synthesis involves transesterification of vegetable oil to produce FAMEs, which are then linked to TMP to form TMP triesters with suitable properties for lubricant applications (Jieyu Nie, Jianheng Shen, Y. Shim, T. Tse, M. Reaney, 2020).

Physical Properties Analysis

The physical properties of TMP and its derivatives, such as TMPTO, have been extensively studied. TMPTO, for example, exhibits excellent low-temperature fluidity, high flash point, and good foaming stability, making it a potential lubricating base oil due to its comprehensive performance (Yanxia Wu, Weimin Li, Xiaobo Wang, 2015).

Scientific Research Applications

  • Analysis in Wastewater : TMP has been identified as a significant organic component in wastewater. A study by Xing et al. (2017) developed an optimized method to determine 23 organic components in TMP wastewater, highlighting its environmental impact and the need for effective wastewater analysis (Xing, Xi, Zuo, Zhou, & Song, 2017).

  • Material Properties : Worzakowska (2018) investigated the material properties of Poly(trimethylolpropane trimethacrylate), modified with 3-phenylprop-2-en-1-ol esters, finding changes in stiffness, glass transition temperature, thermal stability, and tensile strength (Worzakowska, 2018).

  • Biolubricant Synthesis : TMP is used in synthesizing biolubricants. Qiao et al. (2017) showed that TMPTO, a biolubricant, can be synthesized using oleic acid and TMP, offering potential environmental benefits with excellent lubricant properties (Qiao, Shi, Wang, Lin, & Jiang, 2017).

  • Food Contact Material Safety : A 2010 study by Flavourings assessed the safety of TMP for use in PET food contact materials. It was found safe for all types of foods except fatty, high-alcoholic, and dairy products (Flavourings, 2010).

  • Lubricant Properties : Wu, Li, & Wang (2015) examined TMP trioleate as a lubricating base oil, finding excellent viscosity-temperature properties and potential as a lubricating oil (Wu, Li, & Wang, 2015).

  • Wear Prevention in Engine Lubrication : A palm oil-based TMP ester was studied by Zulkifli et al. (2013) for its potential to reduce wear and friction in engine lubrication, offering a biodegradable alternative to petroleum-based lubricants (Zulkifli, Kalam, Masjuki, Shahabuddin, & Yunus, 2013).

Safety And Hazards

TMP is stable under normal conditions of use. Avoid contact with moisture in storage. Avoid contact with phosphorus compounds, nitric acid, hydrogen peroxide, and strong oxidizing agents. Heating to decomposition may release carbon monoxide, carbon dioxide, and other potentially toxic fumes . It is recommended to avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid prolonged or repeated exposure .

Future Directions

There are prospects of plant-based TMP esters in the biolubricant formulation for various applications . Even though plant-based TMP lubricants have huge advantages over mineral oils, they have other challenging issues such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection . The microwave-assisted transesterification of palm oil-based methyl ester to trimethylolpropane ester was 3.1 folds faster in the presence of microwave irradiation .

properties

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCCRDAZUWHFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Record name trimethylolpropane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Trimethylolpropane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

187041-27-6
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=187041-27-6
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DSSTOX Substance ID

DTXSID2026448
Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline]
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-
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Record name Trimethylolpropane
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Boiling Point

160 °C @ 5 MM HG
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Solubility

SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Vapor Pressure

0.0000449 [mmHg]
Record name Trimethylolpropane
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Product Name

Trimethylolpropane

Color/Form

WHITE POWDER OR PLATES, COLORLESS CRYSTALS

CAS RN

77-99-6
Record name Trimethylolpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Tris(hydroxymethyl)propane
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Record name Trimethylolpropane
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Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-
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Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
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Record name TRIMETHYLOLPROPANE
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Melting Point

58 °C
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A 60% ethyl acetate/methyl isobutyl ketone (1/1) solution (an NCO equivalent of 445) of a blocked isocyanate prepared by blocking a polyisocyanate formed by the reaction between 1 mole of trimethylolpropane and 3 moles of hexamethylene diisocyanate with methyl ethyl ketoxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
445
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

As the polyisocyanate constituting the urethane resin, there can be mentioned, for example, hexamethylene diisocyanate, xylylene diisocyanate, 1-methyl-2,4-diisocyanate, cyclohexane phenylene diisocyanate, tolylene diisocyanate, chlorophenylene diisocyanate, diphenylmethane-4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenylmethane-4,4',4"-triisocyanate, xylylene-2,2'-diisocyanate, isopropylbenzene-2,4-diisocyanate, an adduct of 1 mole of trimethylol propane and 3 moles of tolylene diisocyanate, and high-molecular-weight polyisocyanates obtained by polymerization of the foregoing polyisocyanates.
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
naphthalene-1,5-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
triphenylmethane-4,4',4"-triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
xylylene-2,2'-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
isopropylbenzene-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
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reactant
Reaction Step Eight
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0 (± 1) mol
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reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1-methyl-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
cyclohexane phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
chlorophenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Synthesis routes and methods III

Procedure details

29.4 grams of maleic anhydride and 13.4 grams of trimethylol propane crosslinker are reacted with stirring for 10 hours at 90° C. to form a clear water-soluble first intermediate reaction product containing unsaturated double bonds capable of undergoing free-radical polymerization and hydroxyl and carboxylic acid end groups. A second intermediate reaction product is formed by the reaction of 45.6 grams of tetrahydrophthalic anhydride and 13.4 grams of trimethylol propane under the same reaction condition. The two intermediate reaction products next are dissolved with stirring in 200 grams of water containing 25 grams of triethanol amine crosslinker, and 1.0 gram of cumyl hydroperoxide free radical initiator to form a homogenous solution. The homogenous solution next is coated on a multifilamentary glass roving and is cured as described in Example 1. A free-radical polymerization reaction and a cross-linking reaction take place via an esterification reaction. The resulting cured product is similarly stable and displays a high resistance upon exposure to boiling water that is assisted by the free-radical polymerization of the first intermediate reaction product that is made possible by the inclusion of the free-radical initiator.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
[Compound]
Name
triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyvinyl alcohol methacrylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods V

Procedure details

pentaerythritol or dulcitol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dulcitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylolpropane
Reactant of Route 2
Trimethylolpropane
Reactant of Route 3
Trimethylolpropane
Reactant of Route 4
Trimethylolpropane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Trimethylolpropane
Reactant of Route 6
Trimethylolpropane

Citations

For This Compound
25,000
Citations
FJ Owuna, MU Dabai, MA Sokoto… - Egyptian Journal of …, 2020 - Elsevier
… This paper provides a concise review of the use of trimethylolpropane (TMP) as the polyol used for chemically-modified biolubricants using vegetable oils as base stocks. TMP improves …
Number of citations: 102 www.sciencedirect.com
Y Wu, W Li, M Zhang, X Wang - Thermochimica acta, 2013 - Elsevier
… The base oil used in this work was trimethylolpropane trioleate (TMPTO). Trimethylolpropane (TMP), oleic acid (C18&Below < 10 wt.%; C18:1, 75–80 wt.%; C18:2 < 14 wt.%; others <1.5 …
Number of citations: 86 www.sciencedirect.com
E Uosukainen, YY Linko, M Lämsä… - Journal of the American …, 1998 - Springer
… In biocatalysis the maximum total conversion to trimethylolpropane … The trimethylolpropane esters obtained were tested as … The hydraulic fluids based on trimethylolpropane esters of …
Number of citations: 222 link.springer.com
R Yunus, A Fakhru'l-Razi, TL Ooi… - Industrial & engineering …, 2005 - ACS Publications
… from neopentyl alcohol, trimethylolpropane, and pentaerythritol… methyl esters and trimethylolpropane are generally inferior … pour point palm oil based trimethylolpropane (TMP) ester …
Number of citations: 94 pubs.acs.org
R Yunus, A Fakhrul I-Razi, TL Ooi… - Journal of Oil Palm …, 2003 - jopr.mpob.gov.my
Palm-based polyol esters are potential biodegradable base stocks for environmentally friendly lubricants. The synthesis of palm kernel oil trimethylolpropane (TMP) esters was …
Number of citations: 111 jopr.mpob.gov.my
NWM Zulkifli, MA Kalam, HH Masjuki, M Shahabuddin… - Energy, 2013 - Elsevier
This paper presents the experimental results carried out to evaluate wear prevention characteristics of a palm oil-based TMP (trimethylolpropane) ester using a four-ball machine for …
Number of citations: 263 www.sciencedirect.com
NH Arbain, J Salimon - Journal of Science and Technology, 2010 - penerbit.uthm.edu.my
Biolubricant production of ester trimethylolpropane (ET) was conducted via esterification of fatty acid (FA) of Jatropha curcas oil with trimethylolpropane (TMP). The condition for this …
Number of citations: 102 penerbit.uthm.edu.my
S Samidin, N Salih, J Salimon - Biointerface Res. Appl …, 2021 - biointerfaceresearch.com
Bio-based lubricant is crucial to be developed considering the toxicity risk, climate change, energy security, and green-environmental approach. In this work, trioleate trimethylolpropane …
Number of citations: 23 biointerfaceresearch.com
Z Yan, S Wang, J Bi, Q He, H Song, IH El Azab… - … Composites and Hybrid …, 2022 - Springer
Two-component waterborne acrylic resin with enhanced mechanical properties modified by trimethylolpropane triacrylate (TMPTA) and N-(2-aminoethyl)-3-aminopropyl …
Number of citations: 36 link.springer.com
R Yunus, A Fakhru'l‐Razi, TL Ooi… - European journal of …, 2004 - Wiley Online Library
Due to the global drive towards biodegradable products, trimethylolpropane [2‐ethyl‐2‐(hydroxymethyl)‐1, 3‐propanediol] (TMP) esters based on palm and palm kernel oils were …
Number of citations: 152 onlinelibrary.wiley.com

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